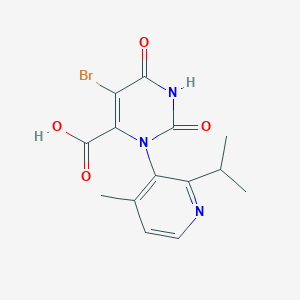
5-Bromo-3-(2-isopropyl-4-methyl-3-pyridyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32690948 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32690948 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. The synthetic route may involve multiple stages of purification to achieve a high-purity final product.
Industrial Production Methods
Industrial production of MFCD32690948 is carried out on a large scale using optimized processes to maximize yield and minimize costs. The production methods are designed to be efficient and environmentally friendly, often incorporating recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
MFCD32690948 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with MFCD32690948 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving MFCD32690948 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
MFCD32690948 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32690948 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to its targets with high specificity, influencing the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD32690948 include those with analogous structures and functional groups. These compounds
Properties
Molecular Formula |
C14H14BrN3O4 |
|---|---|
Molecular Weight |
368.18 g/mol |
IUPAC Name |
5-bromo-3-(4-methyl-2-propan-2-ylpyridin-3-yl)-2,6-dioxopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H14BrN3O4/c1-6(2)9-10(7(3)4-5-16-9)18-11(13(20)21)8(15)12(19)17-14(18)22/h4-6H,1-3H3,(H,20,21)(H,17,19,22) |
InChI Key |
DHPCTKCOPASNCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C(=C(C(=O)NC2=O)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















